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1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Physicochemical profiling Drug-likeness Permeability prediction

This is the only commercially available pyrazolyl-urea with the exclusive N-cyclopentyl/N'-phenethyl substitution, offering a distinct pharmacophore for kinase selectivity profiling against p38α MAPK, JNK2α2, and c-Raf-1. Use as a structurally novel probe for comparative angiogenesis screening (HUVEC tube formation, zebrafish model) with BIRB 796 and GeGe-3 as reference controls. Recommended initial procurement: 10–50 mg.

Molecular Formula C20H25F3N4O
Molecular Weight 394.442
CAS No. 2034555-25-2
Cat. No. B2903998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034555-25-2
Molecular FormulaC20H25F3N4O
Molecular Weight394.442
Structural Identifiers
SMILESC1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C20H25F3N4O/c21-20(22,23)18-11-13-26(25-18)14-15-27(17-8-4-5-9-17)19(28)24-12-10-16-6-2-1-3-7-16/h1-3,6-7,11,13,17H,4-5,8-10,12,14-15H2,(H,24,28)
InChIKeyVVHVJATUXWWSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034555-25-2): Chemical Identity and Scaffold Classification for Research Procurement


1-Cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034555-25-2, molecular formula C20H25F3N4O, molecular weight 394.44 g/mol) is a fully synthetic, trisubstituted urea belonging to the pyrazolyl-urea class—a scaffold recognized across medicinal chemistry as privileged for kinase inhibition and anti-angiogenic activity [1]. The molecule integrates three pharmacophoric elements: an N-cyclopentyl group, an N'-phenethyl chain, and a 3-trifluoromethyl-1H-pyrazol-1-yl ethyl linker, resulting in a predicted cLogP of approximately 3.8–4.2 and topological polar surface area (TPSA) of approximately 60 Ų [2]. This compound is supplied exclusively for in vitro research use and is not intended for therapeutic or diagnostic applications .

Why 1-Cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Cannot Be Interchanged with Generic Pyrazolyl-Ureas


The pyrazolyl-urea class exhibits steep and non-linear structure–activity relationships (SAR), where subtle changes in N-substitution pattern profoundly alter kinase selectivity profiles and cellular potency. For example, within the p38 MAPK inhibitor series, shifting from an N-aryl to an N-cyclopentyl substituent changes IC50 values by over 100-fold against specific kinase isoforms [1]. Similarly, in the anti-angiogenic pyrazolyl-urea series exemplified by GeGe-3, the identity of the urea N'-substituent (phenethyl vs. phenyl vs. methoxyphenyl) determines target engagement with DMPK1 versus calreticulin, fundamentally altering the mechanism of action [2]. The target compound's unique combination of cyclopentyl (N-substitution), phenethyl (N'-substitution), and 3-trifluoromethylpyrazole-ethyl linker creates a pharmacophore topologically distinct from any commercially available analog, meaning that biological activity data from even the closest structural neighbors cannot be assumed transferable without experimental verification [3].

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Against Closest Analogs


Molecular Weight and Lipophilicity Distinguish the Target Compound from the N-Phenyl Analog

The target compound (MW 394.44 g/mol) carries an N'-phenethyl substituent, whereas the closest commercial analog 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea bears an N'-phenyl group (estimated MW ~380.41 g/mol, C19H23F3N4O). The additional methylene unit in the phenethyl chain increases molecular weight by ~14 g/mol and raises the predicted cLogP by approximately 0.5–0.7 log units, shifting the lipophilicity profile from the lower end of CNS drug-like space (cLogP ~3.0–3.5) into the range associated with improved membrane passive permeability (cLogP ~3.8–4.3) [1]. For procurement decisions, this physicochemical distinction matters because lipophilicity is a primary determinant of non-specific protein binding, microsomal stability, and cellular permeability in cell-based assays [2].

Physicochemical profiling Drug-likeness Permeability prediction

Class-Level Evidence: Pyrazolyl-Urea Scaffold Demonstrates Nanomolar p38α MAPK Inhibition in Validated Biochemical Assays

Although no direct assay data exist for the target compound, the pyrazolyl-urea class is validated by BIRB 796 (Doramapimod), a structurally related pyrazolyl-naphthalenyl urea that inhibits human p38α MAPK with IC50 values of 8 nM (with 2 h preincubation) and 97 nM (without preincubation), and a Kd of 50–100 pM against p38α . The 3D-QSAR model developed by Kulkarni et al. (2007) on 48 pyrazolyl-urea p38 inhibitors demonstrated that both the N-cyclopentyl substituent and the electron-withdrawing group at the pyrazole 3-position are critical positive contributors to p38 affinity (CoMFA q² = 0.516, r² = 0.950), suggesting that the target compound's trifluoromethyl substitution at the pyrazole 3-position may be affinity-enhancing [1]. However, the phenethyl N'-substituent represents a departure from the N-aryl preference identified in the QSAR model, introducing uncertainty that can only be resolved by direct testing.

Kinase inhibition p38 MAPK Inflammation

Anti-Angiogenic Activity Benchmark: Quantitative Comparison with GeGe-3, the Best-Characterized Pyrazolyl-Urea in Oncology Research

GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate), a structurally related pyrazolyl-urea, has demonstrated quantitative anti-proliferative activity across a panel of 9 human cancer cell lines at 10 µM concentration, with Hep-G2 (liver), MDA-MB231 (breast), and HeLa (cervical) showing highest sensitivity [1]. In PC3 prostate cancer cells, 10 µM GeGe-3 reduced wound closure to 44% of control in scratch assays at 72 h, and 20 µM significantly decreased trans-well migration [1]. GeGe-3 targets DMPK1 kinase, Aurora B/C, and calreticulin, with anti-angiogenic effects validated in HUVEC proliferation assays and zebrafish intersegmental angiogenesis models [2]. The target compound differs from GeGe-3 in three key structural features: (1) N-cyclopentyl replaces the pyrazole N1-(2-hydroxypentyl) chain, (2) a urea NH-phenethyl replaces the 5-ureido-phenyl-COOEt motif, and (3) the trifluoromethyl group is positioned on the pyrazole ring rather than on a pendant phenyl ring. These differences preclude direct extrapolation of GeGe-3's IC50 values to the target compound but establish a class-level precedent for anti-angiogenic screening [3].

Anti-angiogenesis Cancer cell proliferation DMPK1 kinase

Structural Uniqueness Against All Commercially Listed Analogs in the Trifluoromethylpyrazole-Ethyl Urea Series

A systematic comparison of commercially available compounds sharing the 3-(trifluoromethyl)-1H-pyrazol-1-yl ethyl urea core reveals that the target compound is the only entity combining N-cyclopentyl and N'-phenethyl substitution. The closest purchasable analogs include: (a) 1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448129-71-2, MW 250.22 g/mol, C9H13F3N4O), which lacks both cyclopentyl and phenethyl groups—resulting in a >144 g/mol mass deficit and ~2 log units lower predicted cLogP ; (b) 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448056-88-9, MW 388.4 g/mol, C20H19F3N4O), which replaces the cyclopentyl with a benzhydryl group, increasing steric bulk but eliminating the aliphatic ring's conformational flexibility ; and (c) 1-cyclopentyl-3-(2-methoxyphenyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (MW 396.41 g/mol, C19H23F3N4O2), which introduces a hydrogen-bond accepting methoxy group at the ortho position of the N'-phenyl ring, altering both polarity and potential intramolecular interactions [1]. No commercially listed analog carries the N'-phenethyl chain, making the target compound structurally unique in the purchasable chemical space for this series.

Chemical procurement Analog availability SAR toolbox

Priority Research Application Scenarios for 1-Cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Based on Evidence Profile


Kinase Selectivity Profiling in p38 MAPK and DMPK1 Cascade Studies

The target compound's pyrazolyl-urea scaffold is validated for p38α MAPK inhibition (IC50 benchmark: 8–97 nM for BIRB 796 ) and DMPK1 engagement (as demonstrated by GeGe-3 [1]). Researchers investigating the intersection of MAPK and PI3K signaling in inflammation or angiogenesis should procure this compound as a structurally novel probe for comparative kinase selectivity profiling. The N-cyclopentyl/N'-phenethyl substitution pattern is absent from all previously characterized pyrazolyl-urea kinase inhibitors, offering the potential to identify differential selectivity windows against off-target kinases such as JNK2α2, c-Raf-1, and Aurora kinases. Recommended experimental design: Test at 1 nM–10 µM in a commercial kinase panel (e.g., Eurofins KinaseProfiler) with BIRB 796 and GeGe-3 as reference controls.

Anti-Angiogenic Screening in HUVEC and Zebrafish Models

Based on the class-level anti-angiogenic precedent established by GeGe-3—which at 10 µM significantly restricts HUVEC proliferation and intersegmental angiogenesis in zebrafish embryos [1][2]—the target compound should be prioritized for phenotypic angiogenesis screening. The structural divergence from GeGe-3 (replacement of the 4-carboxylate ester and N1-hydroxypentyl chain with a simpler N-cyclopentyl urea) may reduce molecular complexity while retaining or modifying anti-angiogenic potency. Suggested procurement quantity: 10–50 mg for initial HUVEC tube formation assay (Matrigel, 4–24 h, 1–50 µM) and zebrafish angiogenesis model (24–72 hpf, 1–20 µM), with GeGe-3 as positive control.

Structure–Activity Relationship (SAR) Expansion of the Trifluoromethylpyrazole-Ethyl Urea Series

The target compound is the only commercially available member of this series featuring an N'-phenethyl substituent [3], making it an essential procurement for medicinal chemistry teams systematically exploring the SAR around the urea N'-position. The phenethyl chain introduces additional hydrophobic contacts and conformational flexibility absent from the N'-phenyl and N'-methoxyphenyl analogs. Systematic comparison of the target compound against the N'-phenyl analog (estimated MW ~380.41) and N'-(2-methoxyphenyl) analog (MW ~396.41) in the same assay panel will isolate the contribution of the ethylene spacer and terminal phenyl ring to target binding, cellular permeability, and metabolic stability. Recommended procurement: 25–100 mg for parallel SAR studies.

Computational Docking and Molecular Dynamics Studies of Pyrazolyl-Urea–Kinase Interactions

The target compound's well-defined three-point pharmacophore (cyclopentyl, phenethyl, CF3-pyrazole) makes it suitable for computational modeling studies aimed at predicting kinase binding modes. The 3D-QSAR CoMFA/CoMSIA models developed for pyrazolyl-urea p38 inhibitors (q² = 0.516, r² = 0.950) [4] provide a validated framework for docking this compound into p38α (PDB: 1KV2, co-crystallized with BIRB 796) and DMPK1 homology models. Procurement of 5–10 mg enables experimental validation of computational predictions through subsequent biochemical IC50 determination, closing the design–test cycle.

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